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molecular formula C15H12N2O3S B5759514 2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole

2-[(3-methyl-4-nitrophenoxy)methyl]-1,3-benzothiazole

Cat. No. B5759514
M. Wt: 300.3 g/mol
InChI Key: IILRKKRYLIKPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736487

Procedure details

1.0 g of platinum oxide were added to a solution of 35.0 g of O-(benzothiazol-2-ylmethyl)-3-methyl-4-nitrophenol [prepared as described in step (a) above] in 500 ml of tetrahydrofuran at room temperature and the mixture was vigorously stirred under a hydrogen atmosphere for 2 hours. At the end of this time, the reaction mixture was filtered through Celite™ and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude residue which was washed with diisopropyl ether to give 32.1 g (yield 100%) of the title compound as a solid having a melting point of 110° to 111° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([CH3:21])[CH:13]=1>O1CCCC1.[Pt]=O>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([CH3:21])[CH:13]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC(=C(C=C2)[N+](=O)[O-])C
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred under a hydrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude residue which
WASH
Type
WASH
Details
was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC(=C(N)C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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